

# (1-(2-(Aminomethyl)phenyl)piperidin-4-yl)methanol synthesis pathway

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## Compound of Interest

Compound Name: (1-(2-(Aminomethyl)phenyl)piperidin-4-yl)methanol

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An In-depth Technical Guide on the Synthesis of **(1-(2-(Aminomethyl)phenyl)piperidin-4-yl)methanol**

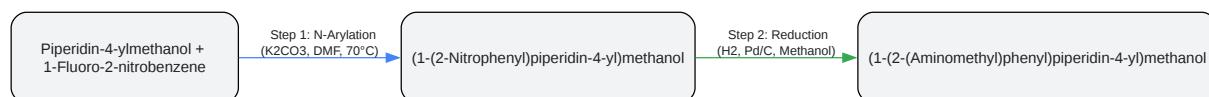
## For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a viable synthetic pathway for the preparation of **(1-(2-(aminomethyl)phenyl)piperidin-4-yl)methanol**, a molecule of interest in pharmaceutical research due to its structural motifs. The proposed synthesis involves a two-step process commencing with the N-arylation of piperidin-4-ylmethanol, followed by the reduction of a nitro group to the desired primary amine.

## Overall Synthesis Pathway

The synthesis proceeds via two key transformations:

- Step 1: Nucleophilic Aromatic Substitution: Reaction of piperidin-4-ylmethanol with 1-fluoro-2-nitrobenzene to yield (1-(2-nitrophenyl)piperidin-4-yl)methanol.
- Step 2: Catalytic Hydrogenation: Reduction of the nitro group of (1-(2-nitrophenyl)piperidin-4-yl)methanol to afford the final product, **(1-(2-(aminomethyl)phenyl)piperidin-4-yl)methanol**.



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Caption: Overall synthesis pathway for **(1-(2-(aminomethyl)phenyl)piperidin-4-yl)methanol**.

## Experimental Protocols

### Step 1: Synthesis of **(1-(2-Nitrophenyl)piperidin-4-yl)methanol**

This procedure details the nucleophilic aromatic substitution reaction between piperidin-4-ylmethanol and 1-fluoro-2-nitrobenzene.

Reaction Scheme:

Materials and Reagents:

Reagent/Material	Molecular Formula	Molecular Weight ( g/mol )	Quantity	Moles
Piperidin-4-ylmethanol	C6H13NO	115.17	1.15 g	0.01
1-Fluoro-2-nitrobenzene	C6H4FNO2	141.10	1.41 g	0.01
Potassium Carbonate (K2CO3)	K2CO3	138.21	2.76 g	0.02
Dimethylformamide (DMF), dry	C3H7NO	73.09	20 mL	-
Ethyl Acetate (EtOAc)	C4H8O2	88.11	As needed	-
Brine	NaCl(aq)	-	As needed	-
Anhydrous Sodium Sulfate	Na2SO4	142.04	As needed	-

### Procedure:

- To a stirred solution of piperidin-4-ylmethanol (1.15 g, 0.01 mol) in dry dimethylformamide (20 mL) under a nitrogen atmosphere, add potassium carbonate (2.76 g, 0.02 mol).
- Add 1-fluoro-2-nitrobenzene (1.41 g, 0.01 mol) to the suspension.
- Heat the reaction mixture to 70°C and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the DMF.
- To the residue, add brine (30 mL) and extract the product with ethyl acetate (3 x 30 mL).

- Combine the organic phases, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel chromatography to obtain (1-(2-nitrophenyl)piperidin-4-yl)methanol.

Expected Yield: Based on similar reactions, a yield of 90-98% can be anticipated.[\[1\]](#)

## Step 2: Synthesis of (1-(2-(Aminomethyl)phenyl)piperidin-4-yl)methanol

This protocol describes the reduction of the nitro group of the intermediate compound to a primary amine using catalytic hydrogenation.

Reaction Scheme:

Materials and Reagents:

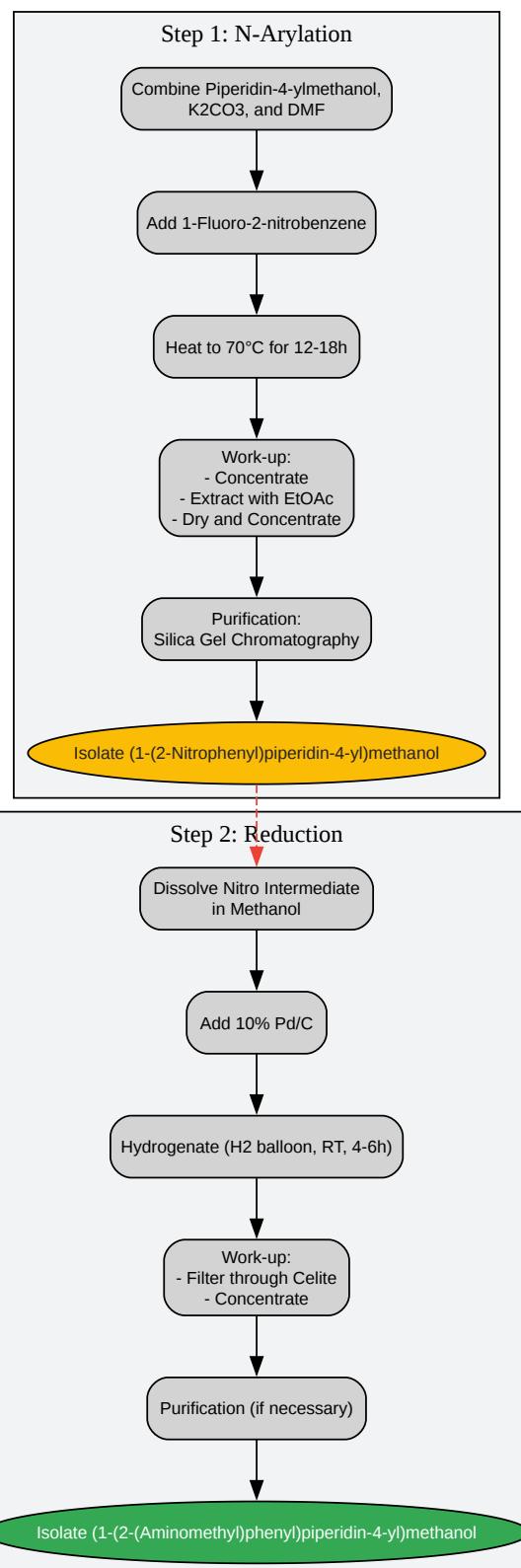
Reagent/Material	Molecular Formula	Molecular Weight (g/mol)	Quantity	Moles
(1-(2-Nitrophenyl)piperidin-4-yl)methanol	C <sub>12</sub> H <sub>16</sub> N <sub>2</sub> O <sub>3</sub>	236.27	2.36 g	0.01
Palladium on Carbon (10% Pd/C)	Pd/C	-	0.24 g (10 mol%)	-
Methanol (MeOH)	CH <sub>4</sub> O	32.04	50 mL	-
Hydrogen Gas (H <sub>2</sub> )	H <sub>2</sub>	2.02	1 atm (balloon)	-

Procedure:

- Dissolve (1-(2-nitrophenyl)piperidin-4-yl)methanol (2.36 g, 0.01 mol) in methanol (50 mL).
- To this solution, add 10% palladium on carbon (0.24 g).
- Evacuate the reaction flask and backfill with hydrogen gas (this process should be repeated three times).
- Stir the suspension vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 4-6 hours.
- Monitor the reaction by TLC until the starting material is completely consumed.
- Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
- Wash the Celite pad with methanol (20 mL).
- Concentrate the filtrate under reduced pressure to yield the crude product.
- If necessary, purify the product by silica gel chromatography to obtain pure **(1-(2-(aminomethyl)phenyl)piperidin-4-yl)methanol**.

Expected Yield: Catalytic hydrogenation of nitroarenes typically proceeds with high yields, often greater than 95%.[\[1\]](#)

## Experimental Workflow Visualization



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Caption: Detailed experimental workflow for the two-step synthesis.

## Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis, based on analogous reactions reported in the literature. Actual results may vary depending on the specific experimental conditions.

Step	Reaction	Reactants	Key Reagents/Catalyst	Solvent	Temperature (°C)	Time (h)	Typical Yield (%)	Reference
1	N-Arylation	Piperidin-4-ylmethanol, 1-Fluoro-2-nitrobenzene	K2CO3	DMF	70	12-18	90-98	[1]
2	Catalytic Hydrogenation	(1-(2-Nitrophenyl)piperidin-4-yl)methanol	10% Pd/C, H2	Methanol	Room Temp.	4-6	>95	[1]

This guide provides a comprehensive overview of a feasible synthetic route for **(1-(2-(aminomethyl)phenyl)piperidin-4-yl)methanol**. Researchers should adapt and optimize these protocols as necessary for their specific laboratory conditions and scale. Standard laboratory safety procedures should be followed at all times.

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## References

- 1. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
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